Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid
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Overview
Description
“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” is a chemical compound with the CAS Number: 2958-66-9 . It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Chemical Reactions Analysis
The reaction of cyclopropenes with aminocyclopropanes in the synthesis of bicyclo[3.1.0]hexanes was found to be highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Scientific Research Applications
Drug Discovery
“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” is used in drug discovery as a conformationally constrained bioisostere of cyclohexane . It can confer tighter binding to the target protein, provide better selectivity, and result in less off-target effects . For example, it’s used in the birth control drug drospirenone .
Anti-Inflammatory and Anti-Cancer Applications
The adenosine A3 receptor, a promising target for treating and diagnosing inflammation and cancer, has been studied with a series of “Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid”-based nucleosides .
Potential Antitumor Agents
Compounds containing spirofused barbiturate and “3-azabicyclo[3.1.0]hexane” frameworks, which include “Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid”, have been studied as potential antitumor agents .
Lewis Acid Catalysis
“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” has been studied in the context of Lewis acid catalyzed heavy atom tunneling .
Metabolism Resistance
“Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” may confer more resistance to metabolism, which is beneficial in the development of drugs .
Chronic Pain Treatment
Arena’s cannabinoid receptor type 2 (CB2) agonist APD371, which contains a “Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid” fragment, has been in clinical trials for treating chronic pain .
Safety and Hazards
Future Directions
Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been reported, which opens up many new opportunities for molecular design . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition has been disclosed, which can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptor subtypes
Mode of Action
It’s possible that the compound interacts with its targets in a manner similar to other bicyclic structures, which often involve non-covalent interactions . More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Bicyclic structures like this one are often incorporated into bio-active compounds, suggesting they may play a role in various biochemical pathways
Result of Action
Similar compounds have been observed to induce apoptosis in certain cell lines . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFMOJKZTZIAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid |
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